Mepivacaine-d3 is a deuterated form of mepivacaine, a local anesthetic commonly used in dental and surgical procedures. This compound is notable for its enhanced pharmacokinetic properties due to the incorporation of deuterium, which can influence the metabolism and efficacy of the drug. Mepivacaine itself is classified as an amide local anesthetic, which distinguishes it from ester-based anesthetics by its metabolic pathway and duration of action.
Mepivacaine-d3 is synthesized from mepivacaine, which is derived from 2,6-dimethylphenylacetic acid and piperidine derivatives. The classification of mepivacaine-d3 falls under the category of local anesthetics, specifically amide-type anesthetics. These compounds are characterized by their ability to block nerve conduction by inhibiting sodium channels, thereby preventing the transmission of pain signals.
The synthesis of mepivacaine-d3 involves several key steps:
For instance, a notable synthetic route involves the reaction of 2,6-dimethylphenylacetic acid with piperidine in the presence of acyl chlorides under controlled temperature conditions to yield mepivacaine-d3 with a high degree of deuteration .
Mepivacaine-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The incorporation of deuterium may slow down metabolic processes compared to regular mepivacaine, leading to prolonged action.
The mechanism by which mepivacaine-d3 exerts its anesthetic effects involves:
This mechanism is critical for its use in local anesthesia during surgical procedures.
Mepivacaine-d3 is primarily utilized in clinical settings for:
The unique properties of mepivacaine-d3 make it an important compound for both clinical applications and scientific research into local anesthetics.
Mepivacaine-d3 is a deuterium-labeled analog of the local anesthetic mepivacaine, specifically designed for research applications requiring isotopic tracing. Its molecular formula is C₁₅H₁₉D₃N₂O, with a molecular weight of 249.37 g/mol [2] [4] [6]. The compound incorporates three deuterium atoms (³H or D) at the N-methyl group (–CD₃), replacing all three hydrogen atoms in the methyl moiety attached to the piperidine nitrogen [2] [5]. This strategic isotopic labeling minimizes alterations to the molecule’s steric and electronic properties while enabling precise tracking via mass spectrometry or NMR.
The primary structural distinction between mepivacaine-d3 and its non-deuterated counterpart lies exclusively in the isotopically enriched methyl group. In standard mepivacaine (C₁₅H₂₂N₂O), the N-methyl moiety is –CH₃. In mepivacaine-d3, this group is replaced by –CD₃ [2] [8]. This modification is confirmed by the SMILES notation O=C(C1N(CCCC1)C([2H])([2H])[2H])NC2=C(C=CC=C2C)C
and the InChI key, which explicitly denote deuterium substitution at the piperidine nitrogen [4] [6]. The remainder of the structure—comprising a 2,6-dimethylphenyl ring and a piperidine-2-carboxamide backbone—remains unchanged, preserving the core pharmacophore responsible for sodium channel binding [2] [3].
The systematic IUPAC name for mepivacaine-d3 is N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide [4] [6]. The compound is typically supplied as a racemate, denoted as (±)-Mepivacaine-d3, reflecting the presence of both enantiomers at the chiral center (C2 of the piperidine ring) [5]. This racemic composition mirrors the stereochemistry of the widely used non-deuterated mepivacaine hydrochloride (CAS 1722-62-9, unlabelled parent CAS 96-88-8) [4] [6]. No enantiomeric resolution data for the deuterated form is reported in the available literature.
Mepivacaine-d3 exhibits significant solubility in polar organic solvents but limited solubility in aqueous buffers, a profile consistent with its parent compound. Experimental data from supplier specifications reveals the following solubility profile [2] [3] [8]:
Table 1: Solubility of Mepivacaine-d3 in Common Laboratory Solvents
Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |
---|---|---|---|
DMSO | ≥25 mg/mL | 100.25 mM | Hygroscopic; requires newly opened DMSO |
Ethanol | ≥30 mg/mL | 120.30 mM | - |
DMF | ≥30 mg/mL | 120.30 mM | - |
Water | Not specified | Likely low | Limited aqueous solubility typical of amide anesthetics |
This solubility profile facilitates the preparation of stock solutions for in vitro assays, typically using DMSO or ethanol, followed by dilution into aqueous buffers. The compound’s logP (2.73) and topological polar surface area (32.34 Ų) suggest moderate lipophilicity [8], which influences its membrane permeability and biological distribution.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7